2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine
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Overview
Description
2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazoquinoline core with a phenyl group attached to the second position and an amine group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazoquinoline .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the imidazoquinoline core.
Substitution: Substitution reactions, especially at the phenyl group, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various substituted imidazoquinolines and quinoline derivatives .
Scientific Research Applications
2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine involves the stimulation of the immune system. It induces the production of cytokines, particularly interferon, by activating toll-like receptors (TLR7 and TLR8). This activation leads to the recruitment of immune cells and the subsequent destruction of infected or cancerous cells .
Comparison with Similar Compounds
- 1-Isobutyl-1H-imidazo[4,5-c]quinoline
- 1-Isobutyl-2-phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine
- 2-(4-Amino-imidazo[4,5-c]quinolin-1-yl)-ethanol
Uniqueness: 2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to induce cytokine production makes it particularly valuable in antiviral and anticancer research .
Properties
Molecular Formula |
C16H12N4 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-phenyl-3H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C16H12N4/c17-15-14-13(11-8-4-5-9-12(11)18-15)19-16(20-14)10-6-2-1-3-7-10/h1-9H,(H2,17,18)(H,19,20) |
InChI Key |
IBRIUJBAFMFSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)N |
Origin of Product |
United States |
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